2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methoxyphenyl and methylphenyl groups, along with a trifluoromethyl-substituted pyrimidine ring.
Preparation Methods
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of methoxyphenyl and methylphenyl groups. The final step involves the formation of the pyrimidine ring with a trifluoromethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact mechanism of action depends on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .
Properties
Molecular Formula |
C30H25F3N4O2 |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C30H25F3N4O2/c1-18-5-7-20(8-6-18)25-17-26(30(31,32)33)35-29(34-25)37-28(22-11-15-24(39-4)16-12-22)19(2)27(36-37)21-9-13-23(38-3)14-10-21/h5-17H,1-4H3 |
InChI Key |
CQAKTKMFNOLJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)OC)C)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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